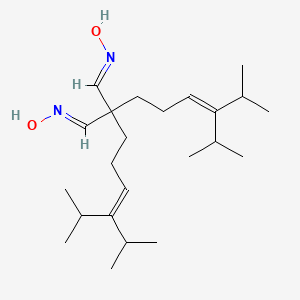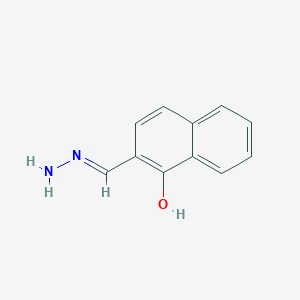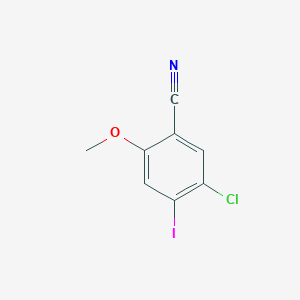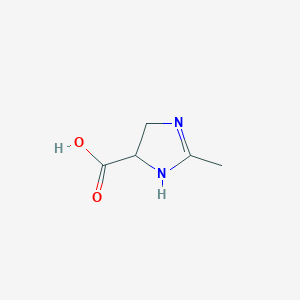![molecular formula C6H8N4O2 B12837974 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an aminoiminomethyl group and a carboxylic acid group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide: Shares a similar aminoiminomethyl group but differs in its overall structure and reactivity.
L-Homoarginine: Another compound with an aminoiminomethyl group, used in different biological contexts.
Uniqueness
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring with an aminoiminomethyl group and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c7-6(8)10-3-1-4(5(11)12)9-2-3/h1-2,9H,(H,11,12)(H4,7,8,10) |
InChI Key |
AMFFRBHNCMUJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)





![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)


![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)



